

Total Synthesis of Paniculidine C: An Application Note and Protocol

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Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B044028*

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Abstract

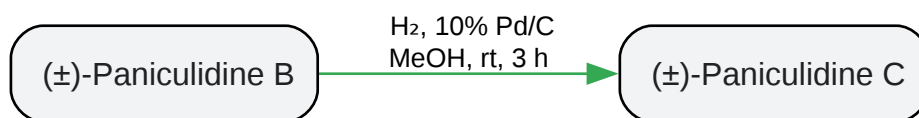
This document provides a detailed protocol for the total synthesis of the indole alkaloid (±)-**Paniculidine C**. The synthesis is based on the efficient route developed by an academic research group and involves the key transformation of (±)-Paniculidine B via hydrogenolysis. This application note includes a comprehensive reaction scheme, detailed experimental procedures for the final synthetic step, and a summary of the quantitative data, including reaction yields and spectroscopic characterization of the final product. The provided workflow and logical relationships are visualized to facilitate a clear understanding of the process.

Introduction

Paniculidine C is a naturally occurring indole alkaloid that has garnered interest within the scientific community. The development of efficient and scalable synthetic routes to this and related compounds is crucial for further investigation of their biological activities and potential therapeutic applications. This protocol outlines the final step in a recently reported total synthesis, which provides a high-yield conversion from a readily available precursor, Paniculidine B.

Synthetic Pathway

The total synthesis of (±)-**Paniculidine C** is achieved through a multi-step sequence, with the final step being the catalytic hydrogenation of (±)-Paniculidine B. The overall transformation is depicted below.



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Caption: Final step in the total synthesis of (±)-**Paniculidine C**.

Experimental Protocol

Synthesis of (±)-**Paniculidine C** from (±)-Paniculidine B^[1]

This protocol details the hydrogenolysis of (±)-Paniculidine B to yield (±)-**Paniculidine C**.

Materials:

- (±)-Paniculidine B
- 10% Palladium on activated charcoal (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Round-bottom flask
- Stirring apparatus
- Hydrogen balloon or hydrogenation apparatus
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- To a solution of (±)-Paniculidine B in methanol, add a catalytic amount of 10% Pd/C.
- Stir the suspension at room temperature under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with methanol.
- Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- If necessary, purify the crude product by column chromatography on silica gel to afford pure (±)-Paniculidine C.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (±)-Paniculidine C from (±)-Paniculidine B.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield |
|----------------|--------------------|--------------------|--|-------|
| Hydrogenolysis | (±)-Paniculidine B | (±)-Paniculidine C | H ₂ , 10% Pd/C, MeOH, rt, 3 h | 94% |

Table 1. Yield for the synthesis of (±)-Paniculidine C.[1]

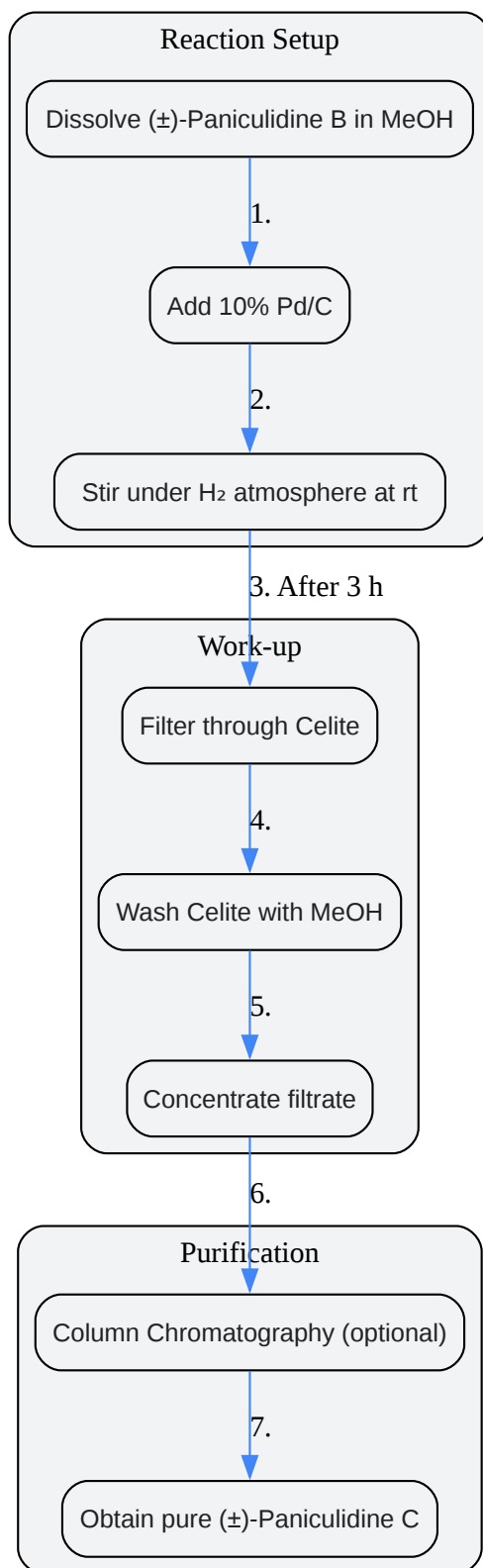
Spectroscopic Data for (±)-Paniculidine C:

While the primary source material did not provide detailed spectroscopic data, the spectral data of the synthesized (±)-Paniculidine C were reported to be in agreement with those of the natural product. Further characterization data would include:

- ^1H NMR: Expected to show characteristic signals for the indole ring protons, the aliphatic chain, and the methyl groups.
- ^{13}C NMR: Expected to show the corresponding carbon signals for the indole and the aliphatic portions of the molecule.
- FT-IR: Expected to show characteristic absorption bands for N-H and C-H stretching, as well as aromatic C=C bending.
- Mass Spectrometry: The molecular ion peak (M^+) would confirm the molecular weight of **Paniculidine C**.

Experimental Workflow

The logical flow of the experimental procedure for the final synthetic step is outlined below.



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Caption: Workflow for the synthesis of (±)-**Paniculidine C**.

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References

- 1. rsc.org [rsc.org]
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